
Disilylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Propane-2,2-diyl)bis(silane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms bonded to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-2,2-diyl)bis(silane) typically involves the reaction of propane derivatives with silicon-based reagents. One common method is the hydrosilylation of propene with silane compounds under the influence of a catalyst. The reaction conditions often include elevated temperatures and the presence of a platinum or rhodium catalyst to facilitate the addition of silicon to the carbon backbone.
Industrial Production Methods
In an industrial setting, the production of (Propane-2,2-diyl)bis(silane) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
(Propane-2,2-diyl)bis(silane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo substitution reactions where the silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silanes, and various substituted organosilicon compounds.
科学的研究の応用
(Propane-2,2-diyl)bis(silane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential use in drug delivery systems.
Medicine: Research is ongoing into its use as a component in medical implants and prosthetics due to its biocompatibility.
Industry: It is used in the production of silicone-based materials, which are employed in various industrial applications, including sealants, adhesives, and coatings.
作用機序
The mechanism by which (Propane-2,2-diyl)bis(silane) exerts its effects involves the interaction of its silicon atoms with other molecules. The silicon atoms can form stable bonds with a variety of elements, allowing the compound to participate in diverse chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Tetramethylsilane: Another organosilicon compound with a simpler structure.
Hexamethyldisilane: Contains two silicon atoms bonded to methyl groups.
Trimethylsilylpropane: Similar backbone but with different substituents.
Uniqueness
(Propane-2,2-diyl)bis(silane) is unique due to its specific structure, which provides distinct chemical properties and reactivity compared to other organosilicon compounds
特性
分子式 |
C3H6Si2 |
|---|---|
分子量 |
98.25 g/mol |
InChI |
InChI=1S/C3H6Si2/c1-3(2,4)5/h1-2H3 |
InChIキー |
WWPRAGLMKCAOBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)([Si])[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


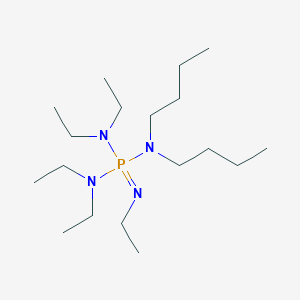
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
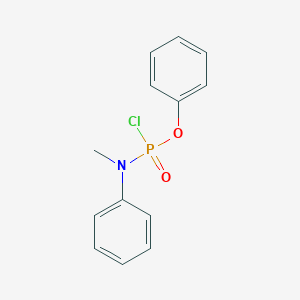
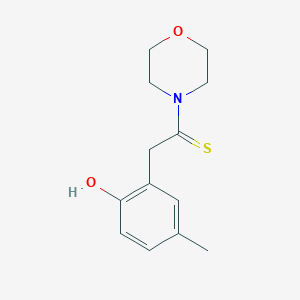
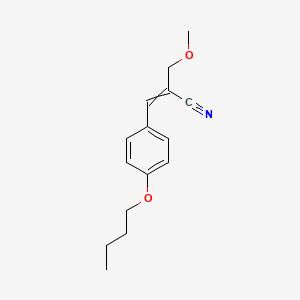
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
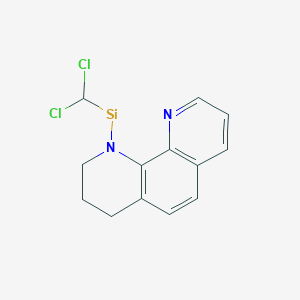
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
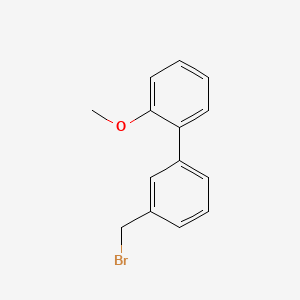
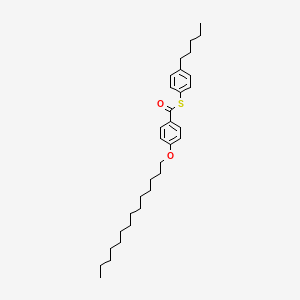

![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)

